molecular formula C11H19NOS B562913 Octhilinone-d17 CAS No. 1185109-79-8

Octhilinone-d17

Cat. No.: B562913
CAS No.: 1185109-79-8
M. Wt: 230.443
InChI Key: JPMIIZHYYWMHDT-SPDJNGSGSA-N
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Mechanism of Action

Target of Action

Octhilinone-d17 is a deuterium-labeled variant of Octhilinone . Octhilinone is a broad-spectrum fungicide and antibacterial agent . It is used for treating bacterial and fungal diseases on trees and also has applications as a material preservative . .

Mode of Action

Octhilinone inhibits fungal growth by inhibiting nucleic acid synthesis (DNA / RNA synthesis) . As this compound is a deuterium-labeled variant of Octhilinone, it is expected to have a similar mode of action .

Biochemical Pathways

Given its similarity to octhilinone, it is likely to affect the same pathways involved in nucleic acid synthesis .

Pharmacokinetics

Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . Deuterium, being a stable heavy isotope of hydrogen, has been incorporated into drug molecules, largely as tracers for quantitation during the drug development process

Result of Action

As a deuterium-labeled variant of octhilinone, it is expected to have similar effects, which include the inhibition of fungal growth and bacterial diseases .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, researchers employ this compound to accurately quantify Octhilinone in complex mixtures by taking advantage of the mass differences introduced by the deuterium atoms . This allows for more precise and reliable measurements in studies involving trace analysis of Octhilinone in environmental samples .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octhilinone-d17 involves the incorporation of deuterium atoms into the octhilinone molecule. This process typically includes the use of deuterated reagents and solvents to achieve the desired isotopic labeling. The specific synthetic routes and reaction conditions can vary, but they generally involve the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and facilities to handle deuterated reagents and ensure the safety and efficiency of the production process. Quality control measures are implemented to verify the isotopic purity and chemical composition of the final product.

Chemical Reactions Analysis

Types of Reactions

Octhilinone-d17 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Octhilinone-d17 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:

The deuterium labeling in this compound provides enhanced stability and allows for more precise measurements in scientific research, making it a valuable tool for various applications .

Properties

IUPAC Name

2-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecadeuteriooctyl)-1,2-thiazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NOS/c1-2-3-4-5-6-7-9-12-11(13)8-10-14-12/h8,10H,2-7,9H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,9D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPMIIZHYYWMHDT-SPDJNGSGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN1C(=O)C=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N1C(=O)C=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The core material is prepared as a mixture of 100 grams of Kathon 287T (97%) manufactured by Rohm and Haas and 100 grams of a substituted aromatic solvent, SAS 310 manufactured by Nisseki Chemical and heated to 40° C. The aqueous phase and the core material are added to a 1-quart Waring Blender jar and the slurry is emulsified at moderate speed for about 15 minutes to produce an oil-in-water emulsion of droplets in the size range of about 10 to 40 microns. The emulsion is transferred to a 1-liter beaker. The slurry is slowly agitated using a turbine impellor while maintaining the temperature at about 40° C. A solution of 4 grams of urea and 10 grams of resorcinol in 60 grams of water is slowly added to the emulsion. A solution of 2 grams sodium sulfate in 30 grams of water is subsequently added to the slurry in drop-wise fashion. A 30 ml 37% formaldehyde solution is added drop-wise followed 10 minutes later by the addition of 20 ml of a 10% sulfuric acid solution over a 5-minute period. The slurry is warmed to 45° C. and after about one hour a solution of 4 g of urea, 6 g of resorcinol, 50 g of water and 20 ml of 37% formaldehyde second addition is added drop-wise. This solution may be divided, with half added in 15 minutes followed by a 15-minute hold period prior to adding the second half. One hour later another solution like the proceeding is added to the slurry in the same fashion. The slurry is heated to 55° C. and allowed to stir for 16 hours. The microcapsule slurry is cooled to ambient temperature and pH adjusted to 7.0 using 10% sodium hydroxide solution. The slurry is then diluted with water and strained using a 125-150 um sieve to remove encapsulated air and any debris. The slurry is set aside to allow the microcapsules to settle. The supernatant liquid is decanted and microcapsule concentrate is re-slurried with water. A small amount of Syloid 244 silica from W. R. Grace Company is stirred into the slurry; and the microcapsules are vacuum-filtered using Whatman 4.0 paper and tray dried to produce 230 grams of dry free-flowing powder. The resultant microcapsules are mostly 10-40 microns and can be incorporated in a marine coating composition to impart anti-fouling properties. The microcapsules were tested for stability in xylene by placing a 50-mg sample into 50 mls of xylene and periodically analyzing a small aliquot of the xylene spectrophotometrically for the presence of DCOIT to determine the amount diffused through the capsule shell. Samples were tested after room storage. 1.1% DCOIT was released after 56 days at room temperature.
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